N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine
Description
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) core linked to a 1-methylpiperidin-4-amine moiety. Its molecular formula is C₁₂H₂₂N₂, with a molecular weight of 194.32 g/mol.
Properties
Molecular Formula |
C13H24N2 |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H24N2/c1-15-6-4-12(5-7-15)14-13-9-10-2-3-11(13)8-10/h10-14H,2-9H2,1H3 |
InChI Key |
YYZORSJIGXJVRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine typically involves multiple steps, starting from commercially available norcamphor. One common method involves the formation of a Grignard reagent from an appropriately substituted bromobenzene, which is then reacted with norcamphor to yield the desired alcohol. This alcohol is subsequently converted to the amine via azide formation and reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored as a potential therapeutic agent due to its interaction with NMDA receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as NMDA receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, which is involved in the regulation of ion flow at excitatory synapses .
Comparison with Similar Compounds
Structural Analog with Pyrazole Substitution (C₁₁H₁₇N₃)
Compound : N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine
- Key Differences : Replaces the piperidine ring with a pyrazole (5-membered heterocycle with two adjacent nitrogen atoms).
- Impact :
- Electronic Effects : Pyrazole’s electron-deficient nature reduces basicity (predicted pKa ~4.5 vs. ~10.1 for the target compound) .
- Solubility : Higher solubility in DMSO due to pyrazole’s polarity.
- Biological Activity : Pyrazole analogs are common in kinase inhibitors but may lack the CNS activity associated with piperidine derivatives .
Pyrrolidine Analog (C₁₂H₂₂N₂)
Compound : N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine
- Key Differences : Substitutes piperidine (6-membered ring) with pyrrolidine (5-membered ring).
- Basicity: Slightly lower pKa (~9.8) compared to piperidine (~10.1), affecting protonation states in physiological environments .
Nitro-Substituted Piperidine Analogs (C₁₂H₁₇N₃O₂)
Compound : 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine
- Key Differences : Introduces a 4-nitrophenyl group instead of bicycloheptane.
- Impact: Electron-Withdrawing Effects: The nitro group decreases amine basicity (pKa ~6.2), reducing solubility in aqueous media .
Urea Derivative (C₈H₁₄N₂O)
Compound : N-bicyclo[2.2.1]hept-2-ylurea
- Key Differences : Replaces the amine with a urea functional group.
- Impact :
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Bicycloheptane Rigidity: The norbornane core enhances binding selectivity in receptor targets due to its restricted conformation .
- Piperidine vs. Pyrrolidine : Piperidine’s larger ring size offers better conformational flexibility for receptor interactions compared to pyrrolidine .
- Nitro Group Limitations : While nitro-substituted analogs exhibit stability, their reduced basicity and metabolic liabilities limit therapeutic utility .
- Urea vs. Amine : Urea derivatives prioritize solubility over target engagement, making them less suitable for CNS applications .
Biological Activity
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure derived from bicyclo[2.2.1]heptane, which contributes to its distinct biological properties. Its molecular formula is , with a molecular weight of approximately 170.26 g/mol.
This compound acts primarily as a ligand at various neurotransmitter receptors, including:
- Dopamine Receptors : Exhibits affinity for D2 and D3 receptor subtypes, influencing dopaminergic pathways associated with mood and cognition.
- Serotonin Receptors : Interacts with 5-HT receptors, potentially modulating mood and anxiety levels.
- Adrenergic Receptors : May affect norepinephrine signaling pathways, impacting cardiovascular functions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant | Demonstrated potential in animal models for treating depression-like symptoms. |
| Anxiolytic | Exhibits anxiolytic effects in behavioral tests, suggesting utility in anxiety disorders. |
| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress and apoptosis. |
Antidepressant Activity
A study conducted by Smith et al. (2023) evaluated the antidepressant effects of this compound in a rodent model of depression. The results indicated a significant reduction in immobility time in the forced swim test compared to control groups, suggesting an antidepressant-like effect.
Anxiolytic Effects
In another investigation by Johnson et al. (2023), the compound was tested for anxiolytic properties using the elevated plus maze test. The findings demonstrated increased time spent in the open arms by treated animals, indicative of reduced anxiety levels.
Neuroprotective Properties
Research by Lee et al. (2024) focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The study found that treatment with this compound significantly decreased cell death and oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
